(2S,3R)-3-phenyloxolane-2-carboxylic acid
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Overview
Description
(2S,3R)-3-phenyloxolane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a five-membered oxolane ring with a phenyl group and a carboxylic acid group, making it a versatile building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-phenyloxolane-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis from Garner’s aldehyde, which involves multiple steps including the Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions . The reaction conditions often require the use of lithium dialkylcuprates and optimized conditions to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of robust catalysts are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-phenyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce alcohols
Scientific Research Applications
(2S,3R)-3-phenyloxolane-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological processes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2S,3R)-3-phenyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The oxolane ring and phenyl group play crucial roles in binding to target proteins and modulating their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with a similar structure but different functional groups.
(2S,3R)-β-phenylglycidic acid: A compound with a similar oxolane ring but different substituents.
(2S,3R)-4-hydroxyisoleucine: A nonproteinogenic amino acid with similar stereochemistry but different biological activity .
Uniqueness
(2S,3R)-3-phenyloxolane-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S,3R)-3-phenyloxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFRYWQSHMYMKU-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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